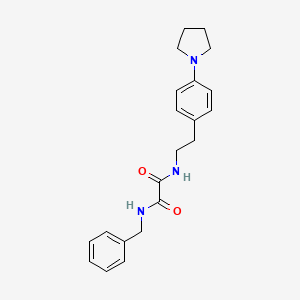
2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylthio)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide, also known as ETTBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases.
科学的研究の応用
DNA Interaction and Drug Design
Compounds with structural similarities, such as those containing benzamide derivatives and heterocyclic features, have been extensively studied for their interactions with DNA. For instance, Hoechst 33258 and its analogs, which share a benzimidazole component, are known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These interactions have been exploited in designing drugs that target DNA for therapeutic purposes, including radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Pharmacokinetics and Pharmacodynamics
Compounds featuring piperidinyl benzamide structures, such as Cisapride, have been explored for their prokinetic effects in gastrointestinal motility disorders. Their mechanism of action, involving the enhancement of acetylcholine release in the myenteric plexus, illustrates the pharmacokinetic and pharmacodynamic research applications of structurally related compounds (McCallum et al., 1988).
Receptor Binding Studies
Arylcycloalkylamines, which include phenylpiperidines and piperazines, have been identified as key pharmacophoric groups in the development of antipsychotic agents. These studies emphasize the role of specific structural features in binding affinity and selectivity at D2-like receptors, providing a basis for rational drug design in neuropsychiatric disorder treatments (Sikazwe et al., 2009).
Thermoelectric Materials
Research into poly(3,4-ethylenedioxythiophene) (PEDOT) as a thermoelectric material reveals the significance of molecular engineering in developing new materials with enhanced properties. This demonstrates the broader applicability of organic compounds in fields beyond pharmacology, extending into materials science for energy applications (Yue & Xu, 2012).
特性
IUPAC Name |
2-ethylsulfanyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS2/c1-2-24-18-6-4-3-5-17(18)19(22)20-13-15-7-10-21(11-8-15)16-9-12-23-14-16/h3-6,15-16H,2,7-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOBMNOGAIRLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)


![2-[(1S,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/no-structure.png)


![6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-(m-tolyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2809947.png)

![2-[2-Amino-5-(2-bromophenoxy)-6-methylpyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2809950.png)

![8-Chloro-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B2809952.png)
![2-[[4-amino-5-(4-tert-butylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2809953.png)

![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2809957.png)